molecular formula C19H12FN3O2 B253103 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

Cat. No. B253103
M. Wt: 333.3 g/mol
InChI Key: FYJBDFFURQSBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

FLAP inhibitor inhibits the biosynthesis of leukotrienes by binding to the 5-lipoxygenase-activating protein (FLAP) and preventing its interaction with 5-lipoxygenase. This prevents the conversion of arachidonic acid to leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
FLAP inhibitor has been shown to reduce inflammation in various animal models of disease. It has also been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. FLAP inhibitor has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

FLAP inhibitor is a potent and selective inhibitor of FLAP, making it an ideal tool for studying the role of leukotrienes in various diseases. However, its limited solubility in water and low bioavailability make it challenging to use in in vivo studies.

Future Directions

FLAP inhibitor has the potential to be developed as a therapeutic agent for various diseases. Future research should focus on improving its solubility and bioavailability to increase its efficacy in vivo. Additionally, further studies are needed to understand its potential use in treating other diseases, such as inflammatory bowel disease and multiple sclerosis.

Synthesis Methods

The synthesis of FLAP inhibitor involves a series of chemical reactions starting from the reaction of 2-fluoroaniline with 2-chloroacetic acid to form 2-(2-fluorophenyl)glycine. This compound is then reacted with 2-aminophenol to form N-(2-(2-fluorophenyl)glycyl)-2-aminophenol, which is further reacted with acetic anhydride and pyridine to form FLAP inhibitor.

Scientific Research Applications

FLAP inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including asthma, arthritis, and cancer. It is known to inhibit the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in the pathogenesis of these diseases. FLAP inhibitor has also been studied for its potential use in treating Alzheimer's disease.

properties

Product Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

Molecular Formula

C19H12FN3O2

Molecular Weight

333.3 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H12FN3O2/c20-15-6-2-1-5-14(15)19-23-16-10-13(7-8-17(16)25-19)22-18(24)12-4-3-9-21-11-12/h1-11H,(H,22,24)

InChI Key

FYJBDFFURQSBMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)F

Origin of Product

United States

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